molecular formula C7H6N2O3S B8774852 4-Cyanophenyl sulfamate

4-Cyanophenyl sulfamate

Cat. No. B8774852
M. Wt: 198.20 g/mol
InChI Key: KYMGZNSEGRJUFE-UHFFFAOYSA-N
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Patent
US05273993

Procedure details

This compound was prepared by the procedure of Example 84 from a solution of 11.9 g (0.10 mole) of 4-cyanophenol (Aldrich Chemical Co.) and 9.1 ml (0.105 mole) of chlorosulfonyl isocyanate in 75 ml of toluene. The solid product was recrystallized from benzene-acetonitrile to give 10.1 g (51%) of white solid, mp 154°-156° C.
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
51%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1)#[N:2].Cl[S:11]([N:14]=C=O)(=[O:13])=[O:12]>C1(C)C=CC=CC=1>[C:1]([C:3]1[CH:8]=[CH:7][C:6]([O:9][S:11](=[O:13])(=[O:12])[NH2:14])=[CH:5][CH:4]=1)#[N:2]

Inputs

Step One
Name
Quantity
11.9 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)O
Name
Quantity
9.1 mL
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Name
Quantity
75 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid product was recrystallized from benzene-acetonitrile

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)OS(N)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.1 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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